molecular formula C25H30N4O8 B13148909 Boc-Alg(Z)2-OH

Boc-Alg(Z)2-OH

Cat. No.: B13148909
M. Wt: 514.5 g/mol
InChI Key: VBPMOUQILDHBKO-IBGZPJMESA-N
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Description

Boc-Alg(Z)₂-OH is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and two benzyloxycarbonyl (Z) protecting groups. Its molecular formula is C₁₉H₃₄N₄O₈, with a molecular weight of 446.51 g/mol . The compound is utilized in peptide synthesis, where the Boc group provides acid-labile protection for the amino group, while the Z groups protect other reactive sites (e.g., side chains), enabling selective deprotection during solid-phase synthesis. Structural analogs of Boc-Alg(Z)₂-OH include derivatives with alternative protecting groups (e.g., Fmoc) or different amino acid backbones (e.g., arginine or lysine derivatives) .

Properties

Molecular Formula

C25H30N4O8

Molecular Weight

514.5 g/mol

IUPAC Name

(2S)-3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C25H30N4O8/c1-25(2,3)37-24(34)27-19(20(30)31)14-26-21(28-22(32)35-15-17-10-6-4-7-11-17)29-23(33)36-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,27,34)(H,30,31)(H2,26,28,29,32,33)/t19-/m0/s1

InChI Key

VBPMOUQILDHBKO-IBGZPJMESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Alg(Z)2-OH typically involves the protection of the amino and carboxyl groups of arginine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the benzyloxycarbonyl (Z) groups protect the guanidino side chain. The synthesis can be carried out under mild conditions using reagents such as Boc anhydride and benzyl chloroformate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group installation .

Mechanism of Action

The mechanism of action of Boc-Alg(Z)2-OH involves its role as a protected amino acid derivative in peptide synthesis. The protective groups prevent unwanted side reactions during the synthesis process. Upon deprotection, the free amino acid can participate in forming peptide bonds, contributing to the formation of larger peptide or protein structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Boc-Alg(Z)₂-OH and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Features
Boc-Alg(Z)₂-OH C₁₉H₃₄N₄O₈ 446.51 Boc, 2×Z Medium-sized amino acid derivative; dual Z groups for side-chain protection.
Boc-Arg(Z)₂-OH C₂₇H₃₄N₄O₈ 542.58 Boc, 2×Z Larger arginine backbone; higher molecular weight due to extended side chain.
Z-Lys(Boc)-OH C₁₉H₂₈N₂O₆ 380.44 Z, Boc Lysine derivative; single Boc and Z groups; lower molecular weight.
Fmoc-Alg(Z)₂-OH C₂₄H₂₆N₄O₈ 498.49 Fmoc, 2×Z Fluorenylmethyloxycarbonyl (Fmoc) group replaces Boc; base-sensitive deprotection.
2-(Boc-amino)benzoic acid C₁₂H₁₅NO₄ 237.25 Boc Smaller aromatic compound; lacks Z groups; used in non-peptide syntheses.

Key Comparisons:

Protecting Group Chemistry: Boc vs. Fmoc: Boc is acid-labile, while Fmoc is base-labile . Fmoc-Alg(Z)₂-OH is preferred for orthogonal deprotection strategies in solid-phase synthesis. Z Group Stability: The benzyloxycarbonyl (Z) groups in Boc-Alg(Z)₂-OH require hydrogenolysis (e.g., H₂/Pd) for removal, similar to Boc-Arg(Z)₂-OH .

Structural and Functional Differences: Amino Acid Backbone: Boc-Alg(Z)₂-OH and Boc-Arg(Z)₂-OH differ in their amino acid residues (alg vs. arginine), impacting solubility and steric hindrance during peptide coupling . Molecular Weight: Boc-Arg(Z)₂-OH (542.58 g/mol) is significantly heavier than Boc-Alg(Z)₂-OH (446.51 g/mol), influencing pharmacokinetic properties like diffusion rates .

Applications :

  • Peptide Synthesis : Boc-Alg(Z)₂-OH and Z-Lys(Boc)-OH are used for introducing protected residues into peptide chains, but the latter’s lysine backbone is more hydrophilic .
  • Biological Activity : Unlike 2-OH anthocyanins (e.g., cyanidin-3-glucoside), which modulate immune responses , Boc-Alg(Z)₂-OH is primarily a synthetic intermediate without direct bioactivity.

Physicochemical Properties :

  • Solubility : Boc-Alg(Z)₂-OH’s solubility in organic solvents (e.g., DMF, DCM) is higher than Z-Lys(Boc)-OH due to its hydrophobic Boc and Z groups .
  • Stability : Boc groups are stable under basic conditions but cleaved by trifluoroacetic acid (TFA), whereas Z groups remain intact unless hydrogenated .

Research Findings and Trends

  • Synthetic Utility : Boc-Alg(Z)₂-OH’s dual Z groups enable precise side-chain functionalization in complex peptide architectures, as seen in analogs like Boc-Arg(Z)₂-OH .
  • Pharmacokinetics : While Z-Lys(Boc)-OH exhibits high gastrointestinal absorption and P-glycoprotein substrate behavior , Boc-Alg(Z)₂-OH’s larger size may reduce membrane permeability.
  • Emerging Analogs : Fmoc-protected derivatives (e.g., Fmoc-Alg(Z)₂-OH) are gaining traction due to their compatibility with automated peptide synthesizers .

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